molecular formula C11H11ClN2O2 B2962515 5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 897545-61-8

5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B2962515
CAS RN: 897545-61-8
M. Wt: 238.67
InChI Key: ZNXAABCGMVLFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings. This core is substituted at the 5-position with a chloroacetyl group and at the 1,3-positions with methyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzimidazole core, which is a fused ring structure containing a benzene ring and an imidazole ring. The benzimidazole core is substituted at the 5-position with a chloroacetyl group (-COCH2Cl) and at the 1,3-positions with methyl groups (-CH3) .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including benzimidazole compounds, have been studied for their antitumor activities. A review highlights the potential of these compounds, some of which have advanced past preclinical testing stages. The focus is on exploring new antitumor drugs and synthesizing compounds with varied biological properties, indicating a broad interest in the development of benzimidazole derivatives as anticancer agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Novel Synthesis Processes for Pharmaceutical Impurities

Research on omeprazole, a proton pump inhibitor with a benzimidazole core, has led to novel synthesis processes for pharmaceutical impurities. These processes aim to optimize the yield and simplify production methods, providing insights into the development of proton pump inhibitors and their impurities, thereby underscoring the significance of benzimidazole derivatives in pharmaceutical research (Saini, S., Majee, C., Chakraborthy, G., & Salahuddin, 2019).

Electrochemical Surface Finishing and Energy Storage

Benzimidazole derivatives have been implicated in the advancement of electrochemical technologies, including surface finishing and energy storage solutions. Research in this area leverages the properties of benzimidazole-based ionic liquids for developing novel materials and techniques, highlighting the compound's versatility beyond biomedical applications (Tsuda, T., Stafford, G., & Hussey, C., 2017).

Therapeutic Potential Across Various Diseases

Benzimidazole derivatives exhibit a wide range of therapeutic potentials, including antimicrobial, antiviral, anticancer, and antihypertensive activities. This comprehensive review outlines the diverse pharmacological properties of benzimidazole compounds, emphasizing their role in the discovery and development of new therapeutic agents (Babbar, R., Swikriti, & Arora, S., 2020).

properties

IUPAC Name

5-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-13-8-4-3-7(10(15)6-12)5-9(8)14(2)11(13)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXAABCGMVLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CCl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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